8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine is an organic compound with the molecular formula C7H5BrClN3. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methylating agents. The reaction conditions often require an inert atmosphere (such as nitrogen or argon) and temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert gas to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles replacing the bromine or chlorine atoms.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound.
Coupling Reactions: Often used to create more complex molecules by forming bonds with other aromatic compounds
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various substituted imidazo[1,2-b]pyridazines .
Wissenschaftliche Forschungsanwendungen
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed bioactivity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cell signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 6-Chloro-2-methylimidazo[1,2-b]pyridazine
- 8-Bromo-2-methylimidazo[1,2-b]pyridazine
Uniqueness
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H6BrClN4 |
---|---|
Molekulargewicht |
261.50 g/mol |
IUPAC-Name |
8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine |
InChI |
InChI=1S/C7H6BrClN4/c1-3-6(10)13-7(11-3)4(8)2-5(9)12-13/h2H,10H2,1H3 |
InChI-Schlüssel |
IJBJBOPRRYCDCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.